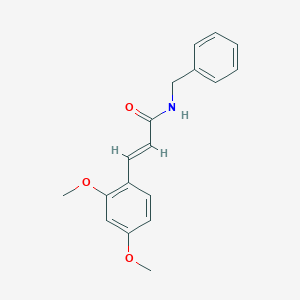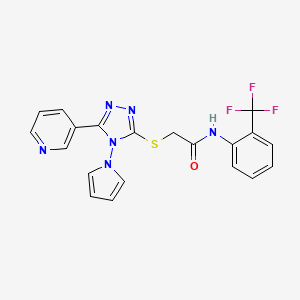
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromopyridine moiety, a pyrrolidine ring, and a methoxybenzofuran group, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 5-bromopyridin-2-yl moiety , which is a common structural motif in many bioactive compounds, suggesting that it may interact with a variety of biological targets.
Mode of Action
The presence of the 5-bromopyridin-2-yl group suggests that it may act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins . The pyrrolidin-1-yl group could potentially interact with hydrophobic pockets in proteins, contributing to the binding affinity of the compound .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing similar structural motifs have been found to interact with a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The presence of the methoxy group on the benzofuran ring could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution . The bromine atom might make the compound susceptible to metabolic dehalogenation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the structural features of the compound, it could potentially modulate protein function, leading to changes in cellular signaling and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of competing or synergistic molecules .
Preparation Methods
The preparation of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone typically involves multi-step synthetic routes. The synthesis begins with the preparation of the individual components, such as the bromopyridine and methoxybenzofuran derivatives. These components are then coupled through various organic reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural complexity.
Scientific Research Applications
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone can be compared with similar compounds such as:
(3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
(3-((5-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone: The presence of a fluorine atom can lead to different chemical and biological properties compared to the bromine-containing compound.
(3-((5-Iodopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone:
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-24-14-3-4-16-12(8-14)9-17(26-16)19(23)22-7-6-15(11-22)25-18-5-2-13(20)10-21-18/h2-5,8-10,15H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDAOGMUFTSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)
![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B3012229.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)


![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)
![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
